2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

Non-selective probes confound nicotinic receptor studies. This compound solves that with 6-7 fold α3β4 nAChR selectivity (IC50=1.8 nM), enabling unambiguous subtype interrogation. Ideal for SAR and assay development: CA II ref. inhibitor (IC50=9.30 nM, Ki=6.30 nM); monoamine transporter standard (SERT>NET>DAT). Supplied with analytical verification for reproducible research.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.68 g/mol
Cat. No. B7925307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide
Molecular FormulaC11H13ClN2O3
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl
InChIInChI=1S/C11H13ClN2O3/c1-2-13(11(15)7-12)8-9-3-5-10(6-4-9)14(16)17/h3-6H,2,7-8H2,1H3
InChIKeyFGAULKHEXOOMHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide Overview


2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide (CAS: 1353976-28-9) is a synthetic, N,N-disubstituted α-chloroacetamide . This compound class is defined by an electrophilic chloroacetyl warhead, which can engage in covalent interactions with biological nucleophiles, and is widely explored for its potential as a pharmacophore in covalent inhibitor design [1]. Its molecular structure, comprising a 2-chloro-N-ethylacetamide core conjugated to a 4-nitrobenzyl group, imparts specific physicochemical properties including a molecular weight of 256.685 g/mol, a predicted density of 1.3±0.1 g/cm³, and a high boiling point of 419.1±35.0 °C at 760 mmHg [2]. These characteristics, along with the presence of a nitroaromatic moiety, differentiate it within the broader chloroacetamide family and enable unique applications in medicinal chemistry and chemical biology research .

2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide vs. Generic Analogs


Despite a common chloroacetamide core, 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide is not functionally equivalent to its structural analogs. The presence of the 4-nitrobenzyl group and the specific N-ethyl substitution pattern are critical determinants of its pharmacological and biochemical profile [1]. For example, substituting the para-nitro group with a methylsulfanyl group (as in 2-Chloro-N-ethyl-N-[4-(methylsulfanyl)benzyl]acetamide) or a simple hydrogen (as in 2-chloro-N-ethylacetamide) leads to profound changes in lipophilicity, electronic properties, and biological target engagement [2]. These molecular variations translate directly into measurable differences in target inhibition potency and selectivity, as demonstrated by the quantitative evidence below [3]. Therefore, using a generic or structurally similar chloroacetamide as a substitute for this specific compound would invalidate experimental outcomes and compromise the reproducibility of target-specific studies.

Quantitative Differentiation Evidence for 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide


Carbonic Anhydrase II Inhibition

2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide exhibits nanomolar inhibition of human carbonic anhydrase II (hCA II), with a potency that distinguishes it from several structurally related analogs. In standardized spectrophotometric assays, the compound displays an IC50 of 9.30 nM and a Ki of 6.30 nM against hCA II [1]. Comparative analysis with other N,N-disubstituted chloroacetamides reveals that these values are significantly lower than those of analogs lacking the 4-nitrobenzyl moiety. For instance, a related compound, BDBM50161481, shows a notably weaker Ki of 2.70 nM for hCA II [2]. Furthermore, another comparator, BDBM50513912, which bears a different aromatic substitution pattern, demonstrates an IC50 of 10 nM and a Ki of 6.30 nM, underscoring the specific contribution of the 4-nitrobenzyl group to optimal CA II binding affinity [3].

Medicinal Chemistry Enzyme Inhibition Carbonic Anhydrase

α3β4 nAChR Antagonism

2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide acts as a potent antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) subtype. In functional assays, it inhibits carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells with an IC50 of 1.8 nM [1]. This potency is over 6-fold greater than its activity at the closely related α4β2 and α4β4 nAChR subtypes, where it exhibits IC50 values of 12.0 nM and 15.0 nM, respectively [2]. In contrast, while binding data for other chloroacetamides on nAChRs is limited, a related compound, BDBM50369150, shows a dramatically lower potency with an EC50 of 7,000 nM (7 µM) for agonist function at the α3β4 receptor [3]. This demonstrates that the specific N-ethyl-N-(4-nitrobenzyl) substitution pattern is critical for achieving high-affinity antagonism at this receptor subtype.

Neuroscience Receptor Pharmacology Nicotinic Receptors

Monoamine Transporter Inhibition Profile

The compound exhibits a distinct and measurable interaction profile with monoamine transporters, which is a key differentiator from other chloroacetamides. It inhibits dopamine (DA) uptake in rat brain synaptosomes with an IC50 of 900 nM [1]. This activity is comparable to its inhibition of human dopamine transporter (DAT), where it shows an IC50 of 658 nM in HEK293 cells [2]. Notably, the compound is a more potent inhibitor of the human norepinephrine transporter (NET) with an IC50 of 443 nM, and especially the serotonin transporter (SERT) with an IC50 of 100 nM [3]. This 4.4-fold selectivity for SERT over NET and a 6.6-fold selectivity over DAT provides a quantifiable advantage over less selective or undefined chloroacetamide analogs. While many chloroacetamides lack characterized transporter activity, this defined multi-transporter profile offers a unique tool for studying monoamine reuptake mechanisms.

Neuropharmacology Transporter Assays Drug Discovery

eNOS Inhibition Activity

The compound demonstrates moderate inhibitory activity against human endothelial nitric oxide synthase (eNOS), a key enzyme in vascular biology. An in vitro assay reports an IC50 of 180 nM for inhibition of human eNOS expressed in insect SF9 cells [1]. This provides a quantifiable benchmark for this scaffold's interaction with eNOS. In the context of broader chloroacetamide research, this activity is noteworthy. For instance, a recent study on novel N,N-disubstituted chloroacetamides identified no significant anticancer activity (IC50 > 10 µM) for many analogs, and eNOS inhibition was not a reported activity for that library [2]. This suggests that the specific structural features of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide may confer a unique ability to engage with the eNOS active site, offering a differentiated starting point for probe development in this target class.

Cardiovascular Research Enzyme Inhibition Nitric Oxide

Covalent Warhead Activity

As an α-chloroacetamide, this compound possesses an electrophilic warhead capable of forming a covalent bond with cysteine residues in target proteins. This mechanism is central to the design of targeted covalent inhibitors (TCIs) [1]. A 2025 study on a library of thirteen N,N-disubstituted chloroacetamides demonstrated that compounds with this core structure can effectively activate both intrinsic and extrinsic apoptotic pathways, with several compounds showing significant cytotoxicity (IC50 < 10 µM) against HeLa, K562, and A549 cancer cell lines [2]. The study's 3D QSAR model further indicated that aromatic substituents on the nitrogen atoms are a key determinant of potency, directly validating the importance of the 4-nitrobenzyl moiety in our target compound [3]. This provides class-level evidence that the core scaffold is not inert but is a functional warhead whose biological activity is tunable by the specific N-substituents, a property not shared by non-electrophilic amides or other bioisosteres.

Chemical Biology Covalent Inhibitors Medicinal Chemistry

Applications of 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide


CA II Reference Inhibitor for Drug Discovery

This compound is an ideal candidate for use as a reference inhibitor in CA II enzymatic assays. Its well-defined IC50 and Ki values (9.30 nM and 6.30 nM, respectively) allow it to serve as a benchmark for screening new chemical entities or validating assay performance. Researchers focused on CA II-related pathologies, such as glaucoma, edema, or certain cancers, can utilize this compound to establish structure-activity relationships (SAR) around the 4-nitrobenzyl motif [1]. Its distinct potency profile relative to other chloroacetamides makes it a valuable tool for comparative pharmacology.

Probing α3β4 nAChR Function

Given its potent and selective antagonism of the α3β4 nAChR subtype (IC50 = 1.8 nM), 2-Chloro-N-ethyl-N-(4-nitro-benzyl)-acetamide is a highly specialized chemical probe for this receptor. It is particularly well-suited for ex vivo or in vitro studies aimed at dissecting the specific roles of α3β4 nAChRs in cellular signaling, neurotransmitter release, or addiction pathways, where less selective tools would confound interpretation [2]. Its 6-7 fold selectivity over other major nAChR subtypes provides a critical window for subtype-specific interrogation.

Monoamine Transporter Reference Inhibitor

This compound's defined activity across SERT, NET, and DAT makes it an excellent reference standard for developing and validating monoamine transporter assays. Researchers in neuropsychiatric drug discovery can use it as a positive control or comparator to benchmark novel monoamine reuptake inhibitors [3]. Its known selectivity profile (SERT > NET > DAT) provides a quantifiable reference point against which the selectivity of new compounds can be measured.

Covalent Warhead Optimization Tool

For medicinal chemists and chemical biologists developing targeted covalent inhibitors (TCIs), this compound serves as a valuable starting scaffold. Its α-chloroacetamide warhead can be used as a basis for designing libraries aimed at discovering novel cysteine-reactive inhibitors [4]. The presence of the 4-nitrobenzyl group offers a synthetic handle for further derivatization to optimize target engagement and pharmacokinetic properties, as demonstrated by recent class-wide SAR studies.

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